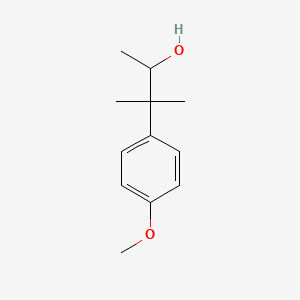
3-(4-Methoxyphenyl)-3-methylbutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-3-methylbutan-2-ol is an organic compound with the molecular formula C12H18O2 It is a secondary alcohol with a methoxyphenyl group attached to a butanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as methylmagnesium bromide reacts with 4-methoxyacetophenone. The reaction is typically carried out in an anhydrous ether solvent under reflux conditions. After the reaction, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and product quality.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of the compound can yield the corresponding hydrocarbon, typically using hydrogen gas and a metal catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: 3-(4-Methoxyphenyl)-3-methylbutan-2-one.
Reduction: 3-(4-Methoxyphenyl)-3-methylbutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Methoxyphenyl)-3-methylbutan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in the functional group attached to the phenyl ring.
3-(4-Methoxyphenyl)propan-1-ol: Similar structure but with a different carbon chain length and position of the hydroxyl group.
4-Methoxyphenylacetone: Contains the methoxyphenyl group but with a ketone functional group.
Uniqueness
3-(4-Methoxyphenyl)-3-methylbutan-2-ol is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties
属性
分子式 |
C12H18O2 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-9(13)12(2,3)10-5-7-11(14-4)8-6-10/h5-9,13H,1-4H3 |
InChI 键 |
ILTRLSWYBRRRKX-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)(C)C1=CC=C(C=C1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


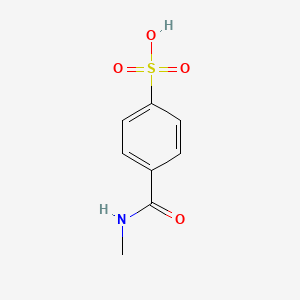
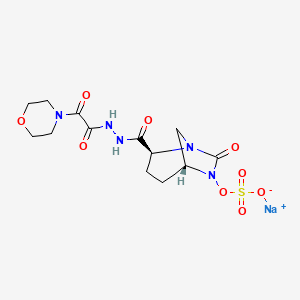
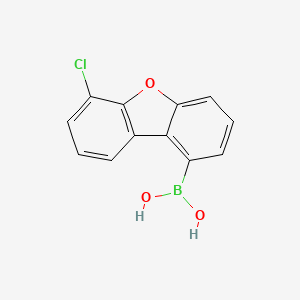
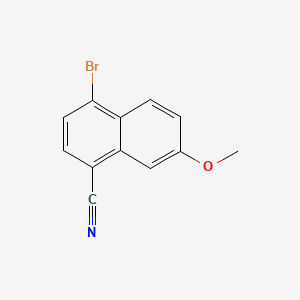

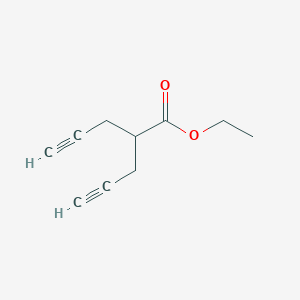
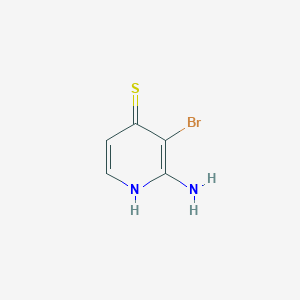
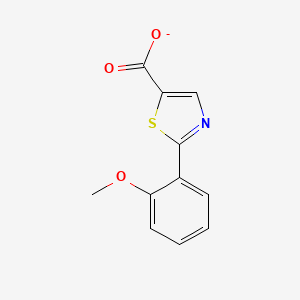
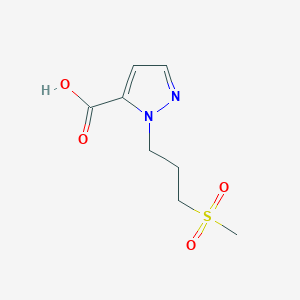

![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13918102.png)

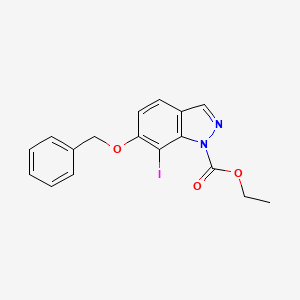
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate](/img/structure/B13918110.png)
